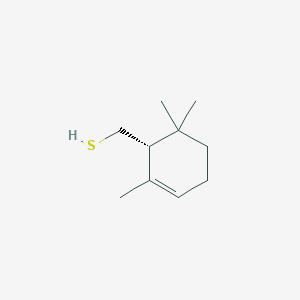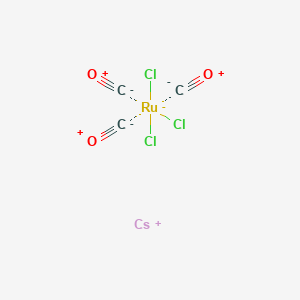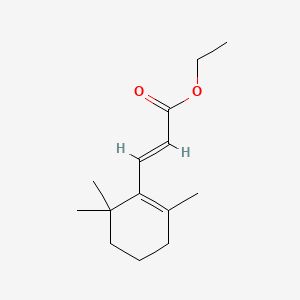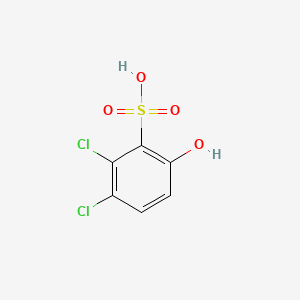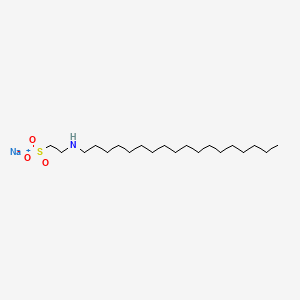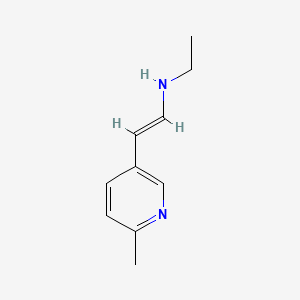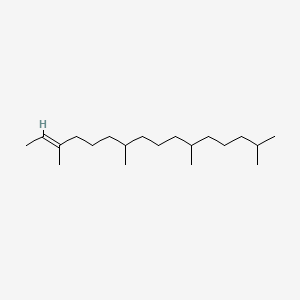
3,7,11,15-Tetramethyl-2-hexadecene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phytene-2 is a singly unsaturated isoprenoid alkane derived from phytane. It is a clear, colorless liquid at room temperature and is commonly found as a functional group in various biologically important molecules such as chlorophyll, tocopherol (vitamin E), and phylloquinone (vitamin K1)
准备方法
Synthetic Routes and Reaction Conditions
Phytene-2 can be synthesized through the partial hydrogenation of phytol, a chemical substituent of chlorophyll. The reaction typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under mild hydrogen pressure . The reaction conditions are carefully controlled to ensure the selective hydrogenation of the double bond in phytol, resulting in the formation of phytene-2.
Industrial Production Methods
Industrial production of phytene-2 often involves the extraction of phytol from natural sources such as chlorophyll-containing plants. The extracted phytol is then subjected to partial hydrogenation using industrial-scale hydrogenation reactors. The process is optimized to achieve high yields and purity of phytene-2, making it suitable for various applications in the pharmaceutical and cosmetic industries.
化学反应分析
Types of Reactions
Phytene-2 undergoes several types of chemical reactions, including:
Oxidation: Phytene-2 can be oxidized to form various oxygenated derivatives, such as alcohols, aldehydes, and acids.
Reduction: Further hydrogenation of phytene-2 can lead to the formation of phytane.
Substitution: Phytene-2 can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Halogenation reagents such as bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Alcohols, aldehydes, and acids.
Reduction: Phytane.
Substitution: Halogenated derivatives of phytene-2.
科学研究应用
Phytene-2 has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a model compound in studying isoprenoid chemistry.
Biology: Plays a role in the biosynthesis of important biomolecules such as chlorophyll and tocopherol.
Medicine: Investigated for its potential antioxidant properties and its role in the synthesis of vitamin E and vitamin K1.
Industry: Used in the formulation of cosmetics and skincare products due to its emollient properties.
作用机制
Phytene-2 exerts its effects through various molecular targets and pathways. In biological systems, it is involved in the biosynthesis of chlorophyll and tocopherol, where it acts as a precursor molecule. The enzymatic conversion of phytene-2 to these biomolecules involves specific enzymes such as phytoene synthase, which catalyzes the condensation of geranylgeranyl diphosphate to form phytoene . This reaction is a key step in the carotenoid biosynthesis pathway, which is essential for photosynthesis and photoprotection in plants.
相似化合物的比较
Phytene-2 is similar to other isoprenoid alkanes such as phytane and geranylgeranene. it is unique due to its single unsaturation, which imparts distinct chemical and physical properties.
Similar Compounds
Phytane: A fully saturated isoprenoid alkane derived from phytol.
Geranylgeranene: A fully unsaturated isoprenoid alkane with multiple double bonds.
Phytene-2’s unique structure allows it to participate in specific chemical reactions and biological processes that are not possible with its fully saturated or fully unsaturated counterparts .
属性
CAS 编号 |
2437-93-6 |
|---|---|
分子式 |
C20H40 |
分子量 |
280.5 g/mol |
IUPAC 名称 |
(E)-3,7,11,15-tetramethylhexadec-2-ene |
InChI |
InChI=1S/C20H40/c1-7-18(4)12-9-14-20(6)16-10-15-19(5)13-8-11-17(2)3/h7,17,19-20H,8-16H2,1-6H3/b18-7+ |
InChI 键 |
XZJQZWIDAHFTHV-CNHKJKLMSA-N |
手性 SMILES |
C/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C |
规范 SMILES |
CC=C(C)CCCC(C)CCCC(C)CCCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,7,8-trimethyl-5H-pyrido[4,3-b]indole](/img/structure/B12664796.png)

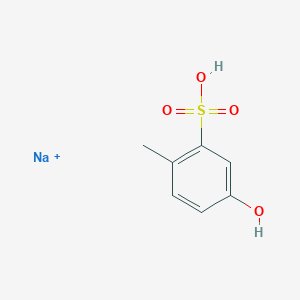

![1,1-Bis[2-(carbamoylamino)ethyl]-3-octadecylurea](/img/structure/B12664818.png)
